![molecular formula C22H27N3O4S2 B14797829 N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B14797829.png)
N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(4-methylphenoxy)acetamide is a complex organic compound with a unique structure that includes a cyclohexylamino group, a sulfonyl group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the cyclohexylamino group: This involves the reaction of cyclohexylamine with a suitable sulfonyl chloride to form the cyclohexylamino sulfonyl intermediate.
Attachment of the phenyl group: The phenyl group is introduced through a nucleophilic substitution reaction, where the cyclohexylamino sulfonyl intermediate reacts with a phenyl halide.
Formation of the carbonothioyl group: This step involves the reaction of the phenyl intermediate with a suitable thiocarbonyl reagent to form the carbonothioyl group.
Attachment of the 4-methylphenoxy group: The final step involves the reaction of the carbonothioyl intermediate with 4-methylphenol under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(4-methylphenoxy)acetamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include:
Batch processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous flow processing: Where reactants are continuously fed into a reactor and products are continuously removed, allowing for more efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(4-methylphenoxy)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: The phenyl and cyclohexylamino groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, acids, or bases are used depending on the specific substitution reaction.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(4-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide
- N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(2-methylphenoxy)acetamide
- N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(4-ethylphenoxy)acetamide
Uniqueness
N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(4-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H27N3O4S2 |
|---|---|
Poids moléculaire |
461.6 g/mol |
Nom IUPAC |
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H27N3O4S2/c1-16-7-11-19(12-8-16)29-15-21(26)24-22(30)23-17-9-13-20(14-10-17)31(27,28)25-18-5-3-2-4-6-18/h7-14,18,25H,2-6,15H2,1H3,(H2,23,24,26,30) |
Clé InChI |
RSQJPEVDYYQPDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


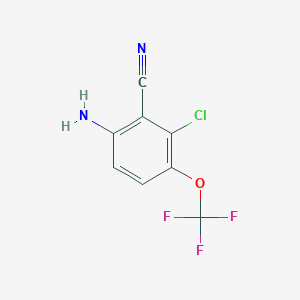
![2-amino-N-[(3-cyanophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14797754.png)
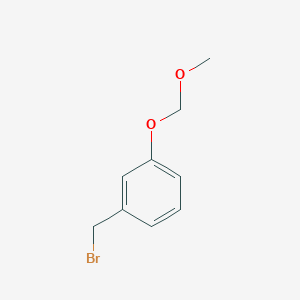
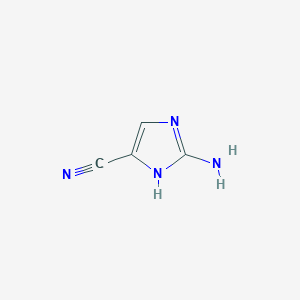
![2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14797772.png)
![methyl N-[1-(methoxyamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14797780.png)
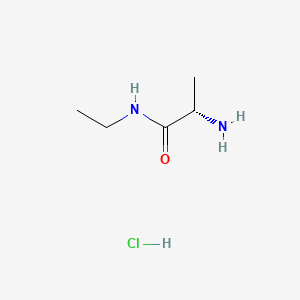
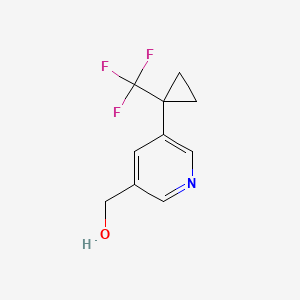
![6-Amino-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one](/img/structure/B14797808.png)
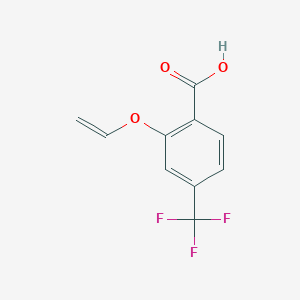
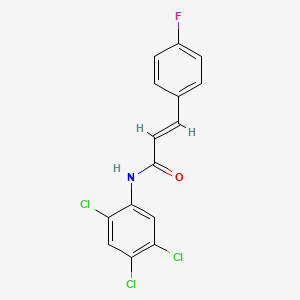
![(9R,13R,14S)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14797822.png)
![(2,3,4,5,6-pentafluorophenyl) 5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B14797831.png)
![N-(2,5-dimethylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14797838.png)
